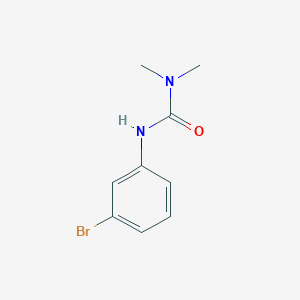
N,N'-bis(2-aminophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-aminophenyl)oxamide is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which consists of two aminophenyl groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(2-aminophenyl)oxamide can be synthesized through the reaction of oxalyl chloride with 2-aminophenylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-aminophenyl)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-aminophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxamides with various functional groups.
Scientific Research Applications
N,N’-bis(2-aminophenyl)oxamide has found applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-aminophenyl)oxamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, alter the properties of materials, and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-aminophenyl)oxamide
- N,N’-bis(2-phenylethyl)oxamide
- N,N’-bis(4-chloro-3-nitrophenyl)oxamide
Uniqueness
N,N’-bis(2-aminophenyl)oxamide is unique due to its specific arrangement of aminophenyl groups, which imparts distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
88116-37-4 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N'-bis(2-aminophenyl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
QEGHMIZVTMBPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





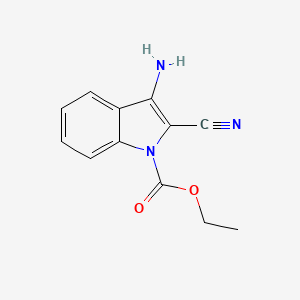
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
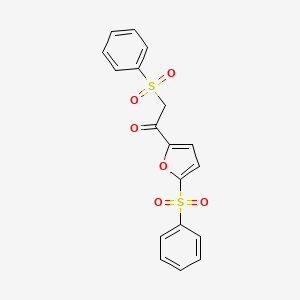

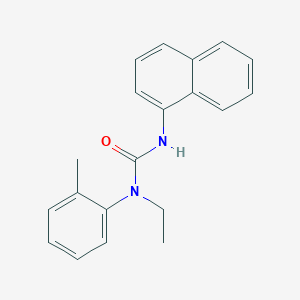
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
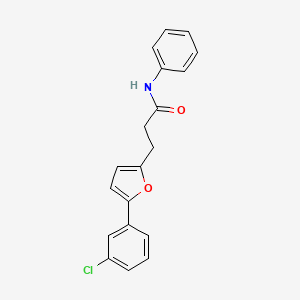
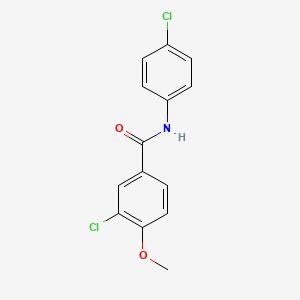
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)
